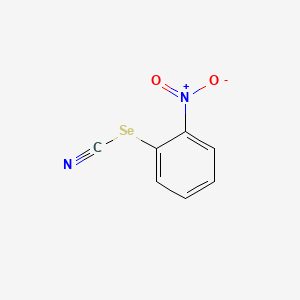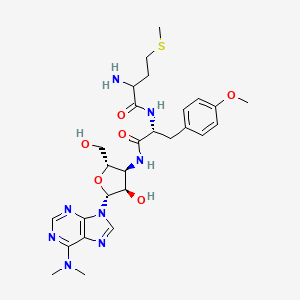
Ethylendiamindibromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediamine dihydrobromide is a chemical compound with the formula C₂H₁₀Br₂N₂. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Ethylenediamine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of coordination compounds and as a ligand in complex formation.
Biology: It is used in the preparation of buffer solutions and as a stabilizing agent in enzyme reactions.
Medicine: It has applications in the formulation of certain pharmaceuticals and as a component in diagnostic reagents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylenediamine dihydrobromide can be synthesized by reacting ethylenediamine with hydrobromic acid. The reaction typically involves dissolving ethylenediamine in methanol and then adding a 40% aqueous solution of hydrobromic acid. The mixture is then allowed to crystallize, and the resulting crystals are filtered and dried .
Industrial Production Methods
In an industrial setting, the production of ethylenediamine dihydrobromide follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and crystallizers can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ions.
Major Products Formed
Oxidation: Products can include various oxidized amine compounds.
Reduction: Reduced amine derivatives are formed.
Substitution: Substituted ethylenediamine compounds are produced.
Wirkmechanismus
The mechanism of action of ethylenediamine dihydrobromide involves its ability to act as a ligand and form complexes with metal ions. This property is utilized in various chemical reactions and industrial processes. The molecular targets include metal ions, and the pathways involved are primarily coordination chemistry pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine dihydrochloride: Similar in structure but with chloride ions instead of bromide.
Ethylenediamine dihydroiodide: Contains iodide ions instead of bromide.
Diethylenetriamine dihydrobromide: Contains an additional amine group compared to ethylenediamine dihydrobromide.
Uniqueness
Ethylenediamine dihydrobromide is unique due to its specific reactivity with bromide ions, which can influence the outcome of chemical reactions differently compared to its chloride or iodide counterparts. Its solubility and crystallization properties also make it distinct in various applications .
Eigenschaften
CAS-Nummer |
624-59-9 |
|---|---|
Molekularformel |
C2H9BrN2 |
Molekulargewicht |
141.01 g/mol |
IUPAC-Name |
ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C2H8N2.BrH/c3-1-2-4;/h1-4H2;1H |
InChI-Schlüssel |
WBGTUUOKNJTUDK-UHFFFAOYSA-N |
SMILES |
C(CN)N.Br.Br |
Kanonische SMILES |
C(CN)N.Br |
Key on ui other cas no. |
624-59-9 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
107-15-3 (Parent) |
Synonyme |
1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1205204.png)



